tert-butyl N-[(2R)-2-aminooxybutyl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-2-aminooxybutyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminooxy group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-aminooxybutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method involves the use of tert-butyl carbamate and an aminooxy compound in the presence of a coupling reagent such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction is usually carried out in a solvent like 1,4-dioxane at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-2-aminooxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[(2R)-2-aminooxybutyl]carbamate has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-aminooxybutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The aminooxy group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and is used as a protecting group for amino alcohols.
N-Boc-ethylenediamine: Another carbamate compound used in peptide synthesis.
Uniqueness
tert-Butyl N-[(2R)-2-aminooxybutyl]carbamate is unique due to the presence of the aminooxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex molecules and in applications requiring selective modification of functional groups.
Properties
Molecular Formula |
C9H20N2O3 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-aminooxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BUIPMOBDSFMZNR-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CNC(=O)OC(C)(C)C)ON |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
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